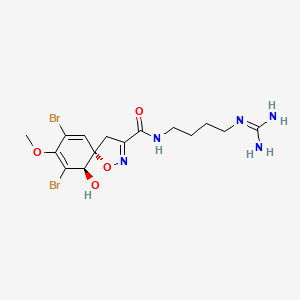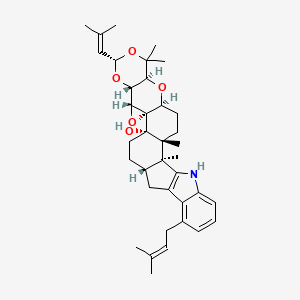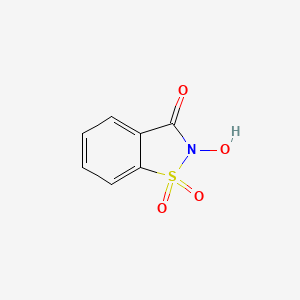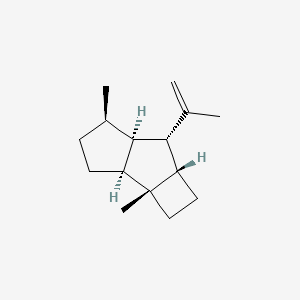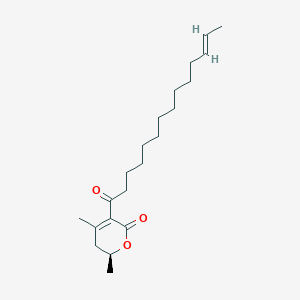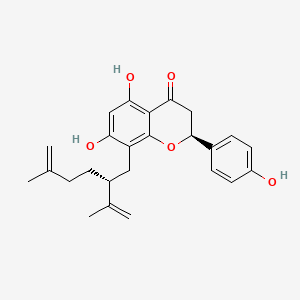
1-(9Z-heptadecenoyl)-2-(9Z-octadecenoyl)-3-(9Z,12Z-octadecadienoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(9Z)-heptadecenoyl]-2-oleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1, 2 and 3 are specified as (9Z)-heptadecenoyl, oleoyl and linoleoyl respectively. It has a role as a human blood serum metabolite. It is a triacylglycerol 53:4, a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol.
Applications De Recherche Scientifique
Chemical Composition and Isolation
- The compound has been identified as one of the nonalkaloidal components isolated from the seeds of Hyoscyamus niger. Among other compounds, it was noted for its unique structure and moderate cytotoxicity in cultured LNCaP human prostate cancer cells (Ma, Liu, & Che, 2002).
Biological Activities
In the realm of pharmacological research, the compound was isolated from the aerial parts of Lysimachia clethroides and its structure was elucidated based on physical data analysis and chemical evidence. However, the study did not provide specific details about its biological activities (Liang et al., 2012).
The compound, identified as a glycerol tridehydrocrepenynate, was the most abundant triacylglycerol in fruiting bodies of the Basidiomycete Craterellus cornucopioides. It was isolated alongside other minor unidentified triacylglycerols, suggesting a potential role in the unique lipid composition of this fungus (Magnus et al., 1989).
A study focused on the leaves of Perilla frutescens (L.) Britton isolated a described monogalactosyldiacylglycerol (MGDG) and two undescribed digalactosyldiacylglycerols (DGDGs) related to the compound . These compounds exhibited significant anti-inflammatory activities in lipopolysaccharide-stimulated murine macrophages RAW264.7 cells, highlighting their potential in traditional anti-inflammatory applications (Zi et al., 2021).
Analytical and Chemical Studies
The compound was part of the study aiming to synthesize delta 5,9 fatty acids. The synthesis approach provided enough material to corroborate the structure and stereochemistry of related compounds, leading to the creation of novel phospholipids which are unsymmetrical with saturated fatty acids at the sn-1 position and delta 5,9 fatty acids at the sn-2 position. This synthesis has significance for structural studies in lipid chemistry (Carballeira, Emiliano, & Guzmán, 1999).
A study on the chemical constituents from the seed coat of Juglans regia isolated a series of compounds, including variants of the compound . The identification of these compounds was primarily based on mass spectrometry and NMR spectra, underscoring the compound's role in the complex chemical matrix of plant seed coats (Liu et al., 2012).
Propriétés
Formule moléculaire |
C56H100O6 |
|---|---|
Poids moléculaire |
869.4 g/mol |
Nom IUPAC |
[(2R)-1-[(Z)-heptadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C56H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-53(51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,24-29,53H,4-15,17-18,20-23,30-52H2,1-3H3/b19-16-,27-24-,28-25-,29-26-/t53-/m1/s1 |
Clé InChI |
VESVDAJIPQIOEH-NAAHWEMHSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
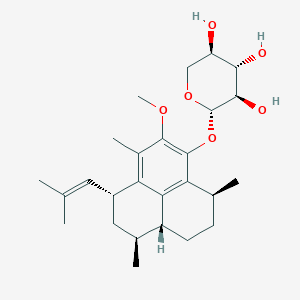
![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
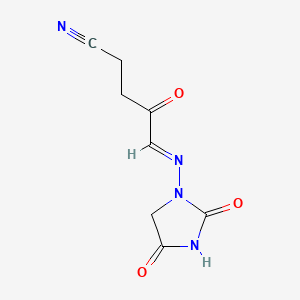
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)


